碳酸铋

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

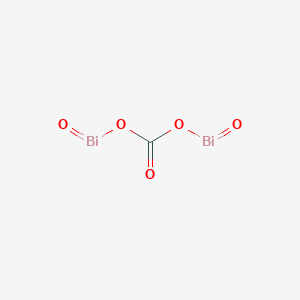

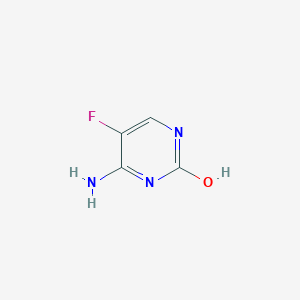

碳酸铋,也称为氧化碳酸铋或碳酸铋酰,是一种化学式为 (BiO)₂CO₃ 的化合物。它含有氧化物和碳酸根阴离子,铋处于 +3 氧化态。这种化合物天然存在于矿物铋矿中,以其对光敏感的特性而闻名。 碳酸铋是一种细小的白色至浅黄白色粉末,不溶于水 .

科学研究应用

碳酸铋在科学研究中具有广泛的应用:

作用机制

碳酸铋的作用机制涉及它与生物分子和细胞结构的相互作用。在医学应用中,它通过与蛋白质和酶结合,干扰其功能,并发挥抗菌作用来发挥其作用。 碳酸铋还在胃肠道的粘膜衬里上形成一层保护层,减轻溃疡和其他疾病 .

类似化合物:

次水杨酸铋: 用作止泻药和消炎药。

氧化氯化铋: 用于化妆品和颜料。

柠檬酸铋: 用于医学应用,以其抗菌特性.

独特性: 碳酸铋因其氧化物和碳酸根阴离子的组合而独一无二,赋予其独特的化学和物理特性。 它对光的敏感性和形成纳米结构的能力使其在科学研究和工业应用中特别有价值 .

总之,碳酸铋是一种用途广泛的化合物,在各个领域都有重要的应用。其独特的性质和多样的反应性使其成为学术和工业研究中的重要研究对象。

生化分析

Biochemical Properties

Bismuth Subcarbonate interacts with various biomolecules in biochemical reactions. It has been found to have antimicrobial, antiviral, and antiparasitic activity . The compound’s low cost, safety for human use, and effectiveness against various ailments make it a valuable substance in the field of biochemistry .

Cellular Effects

The effects of Bismuth Subcarbonate on cells are diverse and significant. It has been found to be effective against tumoral cells, leishmaniasis, fungi, and viruses . The compound’s bioavailability in physiological environments is limited, which has led to interest in developing new Bismuth compounds and approaches to overcome this challenge .

Molecular Mechanism

At the molecular level, Bismuth Subcarbonate exerts its effects through various mechanisms. It has been found to have potent activity and low toxicity, making it a desirable candidate for developing new drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bismuth Subcarbonate change over time. The compound’s stability, degradation, and long-term effects on cellular function are areas of ongoing study .

Metabolic Pathways

Bismuth Subcarbonate is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Bismuth Subcarbonate within cells and tissues are complex processes. The compound can interact with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

准备方法

合成路线和反应条件: 碳酸铋可以通过多种方法合成。一种常见的方法是使铋纳米颗粒与溶解在水中的大气二氧化碳反应。 该反应倾向于在存在埃洛石纳米管的情况下形成纳米板或小的圆形纳米球 . 另一种方法是在控制的 pH 和温度条件下,使硝酸铋与碳酸钠反应。 反应通常在 pH 8.5-9.0 和 50-55°C 的温度下进行约 40 分钟 .

工业生产方法: 碳酸铋的工业生产通常涉及使用工业级碳酸钠和硝酸铋。该过程包括使用改性的聚丙烯酰胺-共聚苯乙烯-共聚丙烯酸共聚物通过吸收去除重金属。 反应条件严格控制,以确保碳酸铋的高纯度和高收率 .

化学反应分析

反应类型: 碳酸铋会发生各种化学反应,包括:

氧化: 碳酸铋可以氧化生成氧化铋。

还原: 在某些条件下,它可以被还原成元素铋。

取代: 碳酸铋可以与酸反应生成铋盐和二氧化碳.

常见试剂和条件:

氧化: 通常涉及使用氧化剂,如氧气或过氧化氢。

还原: 可以使用还原剂,如氢气或一氧化碳。

取代: 盐酸或硫酸等酸通常用于取代反应.

主要产物:

氧化: 氧化铋。

还原: 元素铋。

取代: 铋盐和二氧化碳.

相似化合物的比较

Bismuth subsalicylate: Used as an antidiarrheal and anti-inflammatory agent.

Bismuth oxychloride: Used in cosmetics and pigments.

Bismuth citrate: Used in medical applications for its antibacterial properties.

Uniqueness: Bismuth subcarbonate is unique due to its combination of oxide and carbonate anions, which imparts distinct chemical and physical properties. Its light-sensitive nature and ability to form nanostructures make it particularly valuable in scientific research and industrial applications .

属性

CAS 编号 |

5892-10-4 |

|---|---|

分子式 |

CBiO4-2 |

分子量 |

284.99 g/mol |

IUPAC 名称 |

bis(oxobismuthanyl) carbonate |

InChI |

InChI=1S/CH2O3.Bi.O/c2-1(3)4;;/h(H2,2,3,4);;/p-2 |

InChI 键 |

GUZOHYPCAAYGEN-UHFFFAOYSA-L |

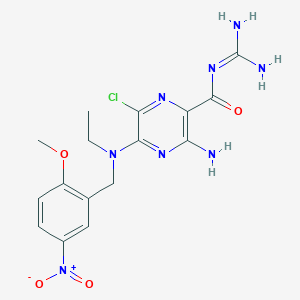

SMILES |

C(=O)(O[Bi]=O)O[Bi]=O |

规范 SMILES |

C(=O)([O-])[O-].[O].[Bi] |

Key on ui other cas no. |

5892-10-4 |

物理描述 |

Dry Powder White powder; [Alfa Aesar MSDS] |

同义词 |

Bismuth Carbonate Oxide; (μ-Carbonato)dioxodibismuth; 1,3,5-Trioxo-2,4-Dioxa-1,5-dibismapentane; Bismuth Oxide Carbonate ((BiO)2CO3); Bismuth Oxycarbonate; Bismuth Oxycarbonate (Bi2O2CO3); Bismuth Subcarbonate; [Carbonylbis(oxy)]bis[oxobismuthine; Bi |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thiazolo[5,4-h]isoquinolin-2(1H)-one](/img/structure/B48097.png)

![(1R,6S)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B48126.png)